Product packaging for 5-Carboxy-2'-deoxycytidine(Cat. No.:)

5-Carboxy-2'-deoxycytidine

Número de catálogo: B13905427
Peso molecular: 271.23 g/mol
Clave InChI: FHPQEVWDHUHVGT-RRKCRQDMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Contextualization within Epigenetic Modifications of Deoxycytidine

The story of 5caC begins with the epigenetic modification of cytosine, one of the four main bases in DNA. The addition of a methyl group to the 5th carbon of the cytosine ring creates 5-methylcytosine (B146107) (5mC), a modification that is crucial for gene silencing and long-term gene expression regulation. chinesechemsoc.org The dynamic regulation of DNA methylation is essential for normal development and is often dysregulated in diseases like cancer. nih.gov

The removal of this methyl group, or demethylation, is not a simple reversal of the methylation process. Instead, it involves a series of oxidative steps catalyzed by the Ten-eleven translocation (TET) family of enzymes. wikipedia.org These enzymes sequentially oxidize 5mC to 5-hydroxymethyl-2'-deoxycytidine (5hmC), then to 5-formyl-2'-deoxycytidine (5fC), and finally to 5-carboxy-2'-deoxycytidine (5caC). wikipedia.orgepigenie.com Each of these oxidized derivatives of 5mC can be considered a distinct epigenetic mark with potential regulatory functions. nih.govnih.gov

Table 1: Key Deoxycytidine Modifications in Epigenetics

Compound Name Abbreviation Role in Epigenetics
5-Methyl-2'-deoxycytidine (B118692) 5mC Generally associated with gene silencing.
5-Hydroxymethyl-2'-deoxycytidine 5hmC An intermediate in DNA demethylation and a stable epigenetic mark. medchemexpress.com
5-Formyl-2'-deoxycytidine 5fC An intermediate in active DNA demethylation. trilinkbiotech.com
This compound 5caC A key intermediate in active DNA demethylation, recognized by TDG. nih.gov

Significance in DNA Demethylation Pathways

5caC is a pivotal molecule in the active DNA demethylation pathway. researchgate.net Its significance lies in its specific recognition and excision by the enzyme Thymine (B56734) DNA Glycosylase (TDG). nih.govresearchgate.net TDG is a key component of the Base Excision Repair (BER) pathway, a cellular mechanism that repairs damaged DNA. nih.gov

The process unfolds as follows: once TET enzymes generate 5caC, TDG recognizes this modified base and cleaves the N-glycosidic bond, removing the entire 5-carboxylcytosine base from the DNA backbone. nih.govresearchgate.net This action creates an abasic (AP) site, which is then processed by other enzymes in the BER pathway to ultimately restore an unmodified cytosine. chinesechemsoc.org This intricate process, known as the TET-TDG-BER pathway, represents a major mechanism for active DNA demethylation in mammals. rsc.org

Interestingly, recent research has uncovered an alternative, TDG-independent pathway for DNA demethylation. chinesechemsoc.orgchinesechemsoc.org Studies have shown that 5caC can be directly decarboxylated to cytosine, a process that involves the cleavage of the C-C bond at the 5th position of the cytosine ring. chinesechemsoc.orgnih.gov This direct decarboxylation pathway is more energetically favorable as it involves a single-step reaction and avoids the creation of DNA strand breaks, which are inherent to the BER pathway. chinesechemsoc.org It is estimated that approximately one-third of 5caC is converted to cytosine via this direct decarboxylation mechanism, while the remaining two-thirds are processed through the TDG-BER system. chinesechemsoc.org

Overview of Research Trajectories

The discovery of 5caC and its role in DNA demethylation has opened up several exciting avenues of research. Current investigations are focused on several key areas:

Biomarker Potential: The levels of 5caC and its precursors in genomic DNA are being explored as potential biomarkers for various physiological and pathological states, including developmental stages and diseases like cancer. biosyn.com

Regulatory Functions: Beyond its role as a demethylation intermediate, researchers are investigating whether 5caC itself has distinct regulatory functions. nih.govepigenie.com There is evidence to suggest that the presence of 5fC and 5caC can influence the activity of RNA polymerase II, suggesting a direct role in transcription regulation. epigenie.com

Enzymatic Mechanisms: The precise mechanisms by which TDG recognizes and excises 5caC are a subject of intense study. nih.govnih.gov High-resolution crystal structures of TDG in complex with 5caC-containing DNA have provided valuable insights into the specific molecular interactions that govern this recognition. nih.govresearchgate.net

Alternative Demethylation Pathways: The discovery of direct decarboxylation of 5caC has spurred research into the enzymes and cellular factors that may catalyze this reaction. chinesechemsoc.orgnih.gov Understanding this alternative pathway is crucial for a complete picture of DNA demethylation dynamics.

Synthetic Chemistry and Tool Development: The synthesis of oligonucleotides containing 5caC and its analogs is essential for in vitro studies of DNA demethylation and for developing new tools to probe epigenetic processes. glenresearch.comnih.gov

Table 2: Research Focus on this compound

Research Area Key Findings and Directions
Biomarker Development Levels of 5caC may serve as indicators of active demethylation and cellular state. biosyn.com
Regulatory Roles 5caC may directly influence transcription by affecting RNA polymerase II activity. epigenie.com
Enzyme-Substrate Interactions Structural studies reveal the specific recognition of 5caC by Thymine DNA Glycosylase (TDG). nih.govresearchgate.net
Alternative Demethylation Evidence for a direct decarboxylation pathway of 5caC to cytosine, independent of TDG. chinesechemsoc.orgnih.gov

| Chemical Biology | Synthesis of 5caC-containing oligonucleotides enables detailed mechanistic studies. glenresearch.comnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O6 B13905427 5-Carboxy-2'-deoxycytidine

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H13N3O6

Peso molecular

271.23 g/mol

Nombre IUPAC

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1

Clave InChI

FHPQEVWDHUHVGT-RRKCRQDMSA-N

SMILES isomérico

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)O)CO)O

SMILES canónico

C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O

Origen del producto

United States

Discovery and Biochemical Genesis of 5 Carboxy 2 Deoxycytidine

Historical Context of Cytosine Modification Discovery

The journey to understanding 5caC began with the earliest discoveries of DNA modifications. In the 1940s, scientists first identified a methyl group at the fifth carbon position of cytosine, a modification now known as 5-methylcytosine (B146107) (5mC). bmj.combmj.com This was the first known covalent modification of DNA in mammals. bmj.com By 1964, researchers proposed that such modifications could serve a biological role, possibly by protecting DNA from cellular enzymes. bmj.combmj.com

The concept of DNA methylation as a mechanism for regulating gene activity gained traction in the 1970s. bmj.combmj.com Landmark suggestions proposed that methylation patterns could act as "epigenetic switches" for gene expression and were involved in processes like X-chromosome inactivation. bmj.com The development of new molecular tools, such as the use of restriction enzymes that are sensitive to methylation, allowed for the experimental study of these patterns. bmj.com

For decades, 5mC was considered a stable, long-term epigenetic mark. However, the discovery of 5-hydroxymethyl-2'-deoxycytidine (5hmC) in 2009 revolutionized the field. activemotif.com This finding provided the first strong evidence for an active pathway of DNA demethylation, suggesting that methylation was not a one-way street. It spurred a wave of research that soon identified further oxidized forms, including 5-formyl-2'-deoxycytidine (5fC) and ultimately 5-carboxy-2'-deoxycytidine (5caC), revealing a detailed, stepwise pathway for erasing methylation marks. nih.govscispace.comnih.gov

Biosynthetic Pathway through Oxidative Demethylation Cascade

The formation of this compound is the culmination of a multi-step enzymatic process known as the oxidative demethylation cascade. This pathway sequentially modifies the methyl group of 5-methyl-2'-deoxycytidine (B118692). nih.govdoi.org

Role of 5-Methyl-2'-deoxycytidine as a Precursor

The starting point for the synthesis of 5caC is 5-methyl-2'-deoxycytidine (5mC). activemotif.com 5mC is the most studied epigenetic mark and is established by DNA methyltransferase (DNMT) enzymes, which transfer a methyl group to cytosine, typically within a CpG dinucleotide context. activemotif.comnih.gov It is widely associated with the silencing of gene expression. nih.gov The entire oxidative cascade begins with this methylated base, which serves as the primary substrate for the enzymes that drive the process forward. nih.gov

Intermediate Formation of 5-Hydroxymethyl-2'-deoxycytidine

The first step in the oxidative cascade is the conversion of 5mC to 5-hydroxymethyl-2'-deoxycytidine (5hmC). activemotif.comnih.gov This reaction is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. activemotif.com The discovery of 5hmC as a stable modification, particularly abundant in certain cell types like neurons and embryonic stem cells, suggested it was more than just a transient intermediate and might have its own distinct biological functions. activemotif.comfrontiersin.org

Intermediate Formation of 5-Formyl-2'-deoxycytidine

The TET enzymes continue the oxidative process by converting 5hmC into 5-formyl-2'-deoxycytidine (5fC). nih.govscispace.comacs.org This second oxidation step generates another distinct cytosine derivative. activemotif.com Like 5hmC, 5fC is considered an intermediate in the active demethylation pathway, but its presence, albeit at lower levels than 5hmC, points to a tightly regulated, stepwise process. activemotif.comnih.gov

Terminal Oxidation to this compound by Ten-Eleven Translocation (TET) Enzymes

The final oxidative step in the cascade is the conversion of 5fC to this compound (5caC), also catalyzed by TET enzymes. nih.govdoi.orgacs.org The TET proteins (TET1, TET2, and TET3) are dioxygenases that require Fe(II) and α-ketoglutarate as co-factors to perform these successive oxidation reactions. pnas.orgnih.gov The generation of 5caC is a critical point in the demethylation pathway. This carboxylated form is recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), which then initiates the base excision repair (BER) pathway to replace the entire modified base with an unmodified cytosine, thereby completing the demethylation cycle. frontiersin.orgacs.orgoup.com Recent studies have also suggested a direct decarboxylation of 5caC back to dC within the genome. nih.govresearchgate.net

Cellular Distribution and Contextual Abundance in Research Models

The various oxidized forms of methylcytosine are not uniformly distributed across all cells and tissues; their abundance varies significantly depending on cell type and developmental stage. nih.gov 5mC is the most abundant modification, comprising roughly 4% of total cytosines in somatic tissues. nih.gov

5hmC levels are highly variable, reaching up to 40% of the 5mC level in Purkinje neurons, while constituting about 5% of the 5mC level in embryonic stem cells (ESCs) and as little as 1% in some immune cells. pnas.orgnih.gov

The further oxidized forms, 5fC and 5caC, are present at much lower concentrations, often described as being transient in the genome due to efficient repair mechanisms. nih.gov In mouse embryonic stem cells, the levels of 5fC and 5caC are approximately 100-fold lower than that of 5hmC. nih.gov Mass spectrometry studies have quantified these modifications, revealing their rarity and providing insight into the dynamic nature of the demethylation process. researchgate.net

Below is a data table summarizing the abundance of these cytosine modifications in different research models, as reported in a key study.

Table 1: Abundance of Cytosine Modifications in Mouse Embryonic Stem Cells and Organs Data is presented as the number of modified bases per 1 million cytosines (C). Data sourced from Ito, S. et al. Science 333, 1300-3 (2011). scispace.comresearchgate.net

Cell/Tissue Type 5-methylcytosine (5mC) 5-hydroxymethylcytosine (B124674) (5hmC) 5-formylcytosine (B1664653) (5fC) 5-carboxy-cytosine (5caC)
Mouse ES Cells (E14) ~4,200,000 1,300 20 3
Mouse Brain ~4,000,000 2,400 2.5 <1.2 (not detected)
Mouse Kidney ~3,900,000 250 <0.8 (not detected) <1.2 (not detected)

| Mouse Liver | ~3,800,000 | 70 | <0.8 (not detected) | <1.2 (not detected) |

Another study provided detailed quantification in various human cell lines, highlighting the differences between normal and malignant cells.

Table 2: Abundance of Cytosine Modifications in Human Cell Lines Data is presented as the number of modified deoxynucleosides per 1 million total deoxynucleosides (dN). Data sourced from Foksinski, M. et al. PLOS ONE 12, e0177911 (2017). plos.org

Cell Line Type 5-hmdC/10⁶ dN 5-fdC/10⁶ dN 5-cadC/10⁶ dN
NHDF-Neo Normal Fibroblast 8.7 0.098 Not specified
HCT 116 Colon Cancer 6.7 0.082 Not specified
K562 Leukemia 5.9 0.042 Not specified
Me45 Melanoma 2.3 0.044 Not specified

| Raji | Burkitt's Lymphoma | 1.3 | 0.043 | Not specified |

These data illustrate that while 5caC is a crucial intermediate, its steady-state levels in most cells are extremely low, reflecting its role as a transient species that is quickly acted upon by the cellular repair machinery. nih.govplos.org Its presence is most notable in contexts of active DNA demethylation, such as in embryonic stem cells. nih.govresearchgate.net

Molecular Mechanisms and Interactions of 5 Carboxy 2 Deoxycytidine in Dna

Role in Active DNA Demethylation Pathways

5-Carboxy-2'-deoxycytidine (5caC) is a key intermediate in the active DNA demethylation pathway in mammals. This pathway begins with the stepwise oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases. nih.govchinesechemsoc.org TET enzymes convert 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5caC. nih.govchinesechemsoc.org The removal of 5caC to restore unmodified cytosine is primarily accomplished through a base excision repair (BER) pathway initiated by Thymine (B56734) DNA Glycosylase (TDG). nih.govchinesechemsoc.org However, evidence also points to an alternative, direct decarboxylation pathway that can convert 5caC to cytosine without excising the base. chinesechemsoc.orgd-nb.info

The primary and best-characterized pathway for 5caC removal involves its recognition and excision by the DNA glycosylase TDG. nih.govnih.gov TDG initiates the BER pathway by cleaving the N-glycosidic bond between the 5caC base and the deoxyribose sugar backbone. reactome.org This action generates an apurinic/apyrimidinic (AP) site, which is subsequently processed by other BER enzymes to re-insert an unmodified cytosine, thereby completing the demethylation process. nih.govnih.gov TDG's ability to selectively excise 5fC and 5caC, while not acting on their precursors 5mC and 5hmC, is critical for the fidelity of this epigenetic regulation pathway. nih.govnih.gov

Crystal structures of the human TDG catalytic domain in complex with DNA containing 5caC have revealed the precise molecular interactions that underpin its specific recognition. nih.govnih.gov Like other enzymes in its superfamily, TDG utilizes a "base-flipping" mechanism to access the modified base, extruding it from the DNA helix and inserting it into a specialized active site pocket. nih.gov

The specificity for 5caC is achieved through a well-organized carboxyl-binding pocket within the active site. nih.gov Key interactions include:

Hydrogen Bonding: The 5-carboxyl group of 5caC forms hydrogen bonds with the backbone amide of Tyr152 and the side chain of Asn157. nih.gov

Van der Waals Contacts: The side chain of Ala145 makes van der Waals contact with the carboxyl group. nih.gov

Pocket Formation: This pocket is formed by the side chains of Ala145 and Asn157, along with the backbone atoms of His150, His151, and Tyr152. nih.gov This positively charged pocket is well-suited to bind the negatively charged carboxyl group of 5caC. nih.gov

Base Stabilization: Once flipped into the active site, the 5caC base is locked in place by additional polar interactions. The O2 atom of the pyrimidine (B1678525) ring accepts hydrogen bonds from the main chain amides of Ile139 and Ala140, while the N4 atom interacts with the side chain of Asn191. nih.gov The pyrimidine ring itself is stabilized by hydrophobic stacking with the phenol (B47542) ring of Tyr152. nih.gov

Interestingly, structural studies have revealed different conformations for 5caC recognition depending on the experimental conditions. While one structure shows the 5-carboxyl group forming a weak hydrogen bond with the side chain of Asn157, another structure determined at a lower pH shows the carboxylate moiety interacting with the side chain of Asn230 instead. chinesechemsoc.orgnih.gov This adaptability in the active site may play a role in accommodating different substrates and facilitating catalysis.

Single-turnover kinetics experiments have been used to quantify the efficiency of TDG's catalytic activity on various substrates. These studies measure the maximal rate of base excision (kmax) under conditions where the enzyme concentration is saturating. The results demonstrate that while TDG efficiently processes 5caC, its activity is slower compared to other substrates like 5fC and G·T mismatches. nih.gov

At 37 °C, TDG excises 5caC from a G·caC pair with a kmax of 0.47 ± 0.01 min−1, which corresponds to a reaction half-life of approximately 1.3 minutes. nih.gov In comparison, the enzyme is about 4-fold faster at excising a thymine from a G·T mismatch (kmax = 1.83 ± 0.04 min−1) and over 5-fold faster for excising 5fC (kmax = 2.64 ± 0.09 min−1). nih.gov Despite these differences, the activity on 5caC is substantial and is at least 10,000-fold higher than the negligible activity observed for 5hmC, highlighting the enzyme's remarkable specificity for the higher oxidation products of 5mC. nih.gov

Enzymatic Kinetics of TDG on Various DNA Substrates
Substrate (in G·X pair)Maximal Excision Rate (kmax) at 37°C (min-1)Relative Activity vs. G·caC
5-Formylcytosine (5fC)2.64 ± 0.09~5.6x Faster
Thymine (T)1.83 ± 0.04~3.9x Faster
5-Carboxylcytosine (5caC)0.47 ± 0.011.0x (Reference)
5-Hydroxymethylcytosine (5hmC)&lt; 1.4 x 10-5&gt;10,000x Slower

Data sourced from Maiti and Drohat, 2011. nih.gov

High-resolution crystal structures have revealed that water molecules play a critical and intricate role in the recognition and catalytic excision of 5caC by TDG. nih.govacs.org These water molecules are not merely part of the solvent but are integral components of the active site's architecture.

Specifically, two key water molecules are positioned to contact one of the carboxylate oxygens of the flipped 5caC base. nih.govacs.org These waters are precisely coordinated by interactions with the 5' phosphate (B84403) of the 5caC nucleotide and a backbone amide nitrogen of TDG. nih.gov This arrangement allows each water molecule to donate a hydrogen bond to the 5caC carboxylate group, which helps to stabilize the substrate in its flipped conformation. nih.gov

Furthermore, these water molecules are poised to facilitate the catalytic mechanism. TDG employs acid catalysis to activate the 5caC leaving group for excision, a step necessary because 5caC exists as an anion at physiological pH, making it a poor leaving group. nih.gov The strategically positioned water molecules are believed to help transfer a proton to the carboxylate group, thereby neutralizing its charge and facilitating the cleavage of the N-glycosyl bond. nih.gov A substrate-dependent conformational switch in TDG can alter the hydrogen bonding of one of these water molecules, enabling a productive interaction specifically with the carboxylate group of 5caC. nih.govacs.org

While the TDG-initiated BER pathway is a major route for 5caC removal, a compelling body of evidence supports the existence of an alternative, TDG-independent mechanism: the direct intragenomic decarboxylation of 5caC to yield cytosine. chinesechemsoc.orgd-nb.info This pathway is highly attractive as it would restore the canonical base in a single step, avoiding the creation of potentially cytotoxic BER intermediates like AP sites and DNA strand breaks. chinesechemsoc.orgchinesechemsoc.org This direct C-C bond cleavage represents a more facile and potentially safer route for completing the active demethylation cycle. chinesechemsoc.org

Evidence for the direct conversion of 5caC to cytosine via decarboxylation comes from studies using isotope-labeled DNA substrates in cell extracts and live human cells. chinesechemsoc.orgd-nb.info In one key study, a hairpin DNA substrate containing 5caC was transfected into human HEK293T cells. chinesechemsoc.org The fate of the modified base was then tracked using highly sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS). chinesechemsoc.org

The results demonstrated that a significant portion of the 5caC was directly converted to cytosine. chinesechemsoc.org Quantitative analysis revealed that approximately one-third of the 5caC was processed through this direct decarboxylation pathway, while the remaining two-thirds were handled by the canonical TDG-BER system. chinesechemsoc.org This finding was further supported by experiments where TDG was inhibited or knocked down. In TDG-deficient cells, the proportion of 5caC converted via direct decarboxylation increased dramatically, rising to nearly 100% in TDG-knockout cells, confirming that the two pathways are complementary and can compete within the cell. chinesechemsoc.org

The proposed chemical mechanism for this C-C bond cleavage involves the transient addition of a biological nucleophile, such as a thiol group from an enzyme or cofactor, to the C6 position of the cytosine ring. cipsm.de This is followed by acid-catalyzed elimination of CO2, which restores the unmodified cytosine base. cipsm.de

Intragenomic Decarboxylation as an Alternative Demethylation Pathway

Comparison with 5-Formyl-2'-deoxycytidine Deformylation

The epigenetic modification this compound (5caC) is a key intermediate in the active DNA demethylation pathway, alongside 5-Formyl-2'-deoxycytidine (5fC). Both are generated from the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. nih.govnih.govnih.gov The subsequent removal of these modifications to restore unmodified cytosine (C) can occur through two primary, competing pathways: a base excision repair (BER) process initiated by thymine-DNA glycosylase (TDG), or a direct C-C bond cleavage reaction. nih.govchinesechemsoc.org

The TDG-initiated BER pathway is common to both 5fC and 5caC. TDG recognizes and excises these modified bases, creating an abasic (AP) site. nih.govacs.org This AP site is then processed by the BER machinery, ultimately leading to the insertion of an unmodified cytosine. d-nb.info This pathway, however, involves the creation of potentially cytotoxic DNA strand breaks as repair intermediates. chinesechemsoc.orgacs.org

An alternative, BER-independent pathway involves the direct cleavage of the C-C bond at the C5 position of the pyrimidine ring. For 5fC, this process is a deformylation, and for 5caC, it is a decarboxylation. nih.govd-nb.info Metabolic labeling experiments have provided evidence that both intragenomic deformylation of 5fC and decarboxylation of 5caC occur in various cell types, directly converting these modified bases back to deoxycytidine. nih.govd-nb.inforesearchgate.net Model studies suggest that the mechanisms for both direct deformylation and decarboxylation are chemically plausible and likely require nucleophilic activation at the C6 position of the cytosine ring to facilitate the C-C bond cleavage. nih.gov This proposed mechanism is analogous to the C6-attack by DNA methyltransferases during the methylation of cytosine. nih.gov The existence of this direct conversion pathway is significant as it restores the canonical base without generating harmful AP-sites or DNA strand breaks, thus preserving genome integrity. chinesechemsoc.org

Influence on DNA Duplex and Triplex Stability

The introduction of a carboxyl group at the C5 position of deoxycytidine has a nuanced effect on the stability of the DNA double helix. Unlike 5-methylcytosine, which generally stabilizes the DNA duplex, 5caC's impact is highly dependent on the local chemical environment, particularly pH. nih.govmdpi.com

This pH-dependent behavior contrasts with the protonation of unmodified cytosine at its N3 position, which dramatically disrupts Watson-Crick base pairing and completely destabilizes the duplex. nih.gov While 5-carboxyl protonation in 5caC does induce instability, the DNA duplex can tolerate a significant level of this protonation without complete disruption. nih.gov

Table 1: Effect of this compound (5caC) on DNA Duplex Stability
ConditionEffect on Duplex Stability (vs. Unmodified C)ObservationReference
Neutral pH (~7.0)Neutral / Minimal ImpactUnder neutral conditions, 5caC demonstrates little impact on the thermodynamic stability of the DNA duplex. nih.gov
Acidic pH (&lt;6.0)DestabilizingProtonation of the C5-carboxyl group leads to increased base pair fluctuations and a measurable decrease in duplex stability. nih.govdntb.gov.ua

5caC, like unmodified cytosine, primarily forms a standard Watson-Crick base pair with guanine (B1146940), involving three hydrogen bonds. nih.gov This interaction is fundamental to the structural integrity of the DNA double helix. wikipedia.org The bulky and negatively charged carboxyl group is positioned in the major groove of the DNA helix, which can influence interactions with proteins and other molecules.

Hoogsteen base pairing is an alternative conformation where the purine (B94841) base (guanine) is flipped 180° relative to its orientation in a Watson-Crick pair. nih.govwikipedia.org This type of pairing also involves the major groove edge of the DNA. wikipedia.org While canonical G-C Watson-Crick pairs are the predominant form, they can exist in a dynamic equilibrium with transient Hoogsteen pairs. nih.gov The presence of the C5-carboxyl group in the major groove would sterically and electrostatically influence the formation of a 5caC-G Hoogsteen pair. Theoretical calculations have suggested that a Watson-Crick-type base pair of 5caC with guanine is slightly more stable than the natural G-C pair, whereas a Hoogsteen-type pair would be less stable.

The C5 position of cytosine resides in the major groove of the B-form DNA helix. The introduction of a carboxyl group (-COOH) at this position introduces both significant steric bulk and, at physiological pH, a negative charge. This has important consequences for the local DNA structure and its interactions.

Interactions with DNA-Binding Proteins Beyond Glycosylases

While the best-characterized protein interaction for 5caC is with the DNA glycosylase TDG, its presence in the genome also significantly influences the binding of other proteins, primarily by acting as an "anti-reader" for 5-methylcytosine-binding proteins. nih.govnih.gov

In epigenetic regulation, 5mC is recognized by a class of proteins containing methyl-CpG-binding domains (MBDs), which recruit chromatin-modifying complexes to induce transcriptional silencing. plos.org The oxidation of 5mC to its derivatives, including 5hmC, 5fC, and 5caC, serves to erase this epigenetic mark. A key mechanism for this erasure is the disruption of MBD protein binding. The addition of hydroxyl, formyl, or carboxyl groups to the methyl group of 5mC prevents MBD proteins from recognizing and binding to their target sequences. nih.gov Therefore, 5caC does not act as a binding site for new proteins but rather functions to block the binding of the 5mC-reading machinery. This displacement of MBDs and their associated repressive complexes is a critical step in the process of active DNA demethylation and subsequent gene reactivation.

Theoretical Studies of this compound Reactivity and Tautomerism

Theoretical and computational studies have provided significant insights into the chemical properties of 5caC, particularly its reactivity and specific recognition by enzymes.

Computational analyses of the interaction between TDG and DNA containing 5caC have been particularly revealing. These studies show that the active site of TDG contains a well-organized, positively charged pocket that is perfectly suited to accommodate the negatively charged carboxyl group of 5caC. nih.gov This specific electrostatic interaction explains the high affinity and specificity of TDG for 5caC, distinguishing it from other cytosine modifications like 5mC and 5hmC, which are poor substrates for TDG. nih.gov

The chemical reactivity of 5caC has also been explored. A novel reaction involving visible-light photoredox chemistry has been developed for the selective reductive decarboxylation of 5caC. nih.govacs.org Mechanistic studies propose that this reaction proceeds through a single-electron reduction of the nucleobase, followed by hydrogen atom transfer and subsequent decarboxylation. nih.gov Such studies highlight the unique chemical reactivity conferred by the carboxyl group, which can be exploited for developing new methods for sequencing epigenetic modifications. While extensive theoretical studies on the specific tautomeric equilibria of 5caC are not widely available, its reactivity and enzymatic processing are subjects of ongoing investigation. nih.govdergipark.org.tr

Ab Initio Calculations of Base Pairing

Ab initio calculations have been employed to investigate the base pairing properties of this compound (5caC), providing insights into its potential effects on DNA structure and stability. These computational studies are crucial for understanding how this modified nucleoside interacts with other bases, particularly guanine (G).

Research indicates that the Watson-Crick-type base pairing of this compound with guanine is slightly more stable than the natural guanine-cytosine (G-C) base pair. nih.gov In contrast, the Hoogsteen-type base pair of this compound with guanine is suggested to be less stable than the canonical protonated cytosine-guanine (C⁺-G) pair. nih.gov These findings have implications for the stability of DNA duplexes containing this modification. Experimental studies have shown that oligonucleotides incorporating this compound can form more stable duplexes with complementary DNA strands than their unmodified counterparts. nih.gov However, the formation of triplex structures with target double-stranded DNA is relatively less stable. nih.gov

Table 1: Calculated Stability of this compound Base Pairs

This table summarizes the relative stability of different base pairing configurations involving this compound as determined by ab initio calculations.

Base Pair TypeCompared to Canonical PairRelative Stability
5caC-G (Watson-Crick)G-CSlightly More Stable nih.gov
5caC-G (Hoogsteen)C⁺-GLess Stable nih.gov

Synthetic Methodologies for Research Applications of 5 Carboxy 2 Deoxycytidine

Chemical Synthesis Routes for 5-Carboxy-2'-deoxycytidine and its Nucleotide Derivatives

The chemical synthesis of this compound and its nucleotide derivatives is a multi-step process that requires careful selection of protecting groups to ensure the stability of the molecule throughout the synthesis and to allow for its efficient incorporation into DNA.

The synthesis of this compound phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis, typically involves the protection of the carboxyl group as an ester to prevent unwanted side reactions. A common approach is to use a methyl ester for this purpose. An efficient 4-step synthesis starting from 5-iodo-2'-deoxycytidine (B1674142) (5-iodo-dC) has been developed. nih.gov

The key steps in this synthesis are:

Esterification: The synthesis begins with a palladium-catalyzed carbonylation of 5-iodo-dC in the presence of methanol (B129727) to form the methyl ester of this compound. This reaction proceeds with high efficiency, offering a 93% isolated yield. nih.gov

Protection of the Exocyclic Amine: The N4-amino group of the cytosine base is then protected, commonly with an acetyl (Ac) group, to prevent its reaction during the subsequent phosphitylation step. This step typically yields around 88%. nih.gov

5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, which allows for its selective removal during each cycle of solid-phase DNA synthesis. This protection step has a reported yield of 85%. nih.gov

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite (B1245037) moiety. This is achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, yielding the desired this compound phosphoramidite in approximately 82% yield. nih.gov

Table 1: Synthetic Route for this compound Phosphoramidite

Step Reaction Reagents and Conditions Yield
1 Methyl Esterification 5-iodo-dC, CO, MeOH, Pd2(dba)3 93%
2 N4-Acetylation Acetic anhydride 88%
3 5'-O-DMT Protection Dimethoxytrityl chloride, pyridine (B92270) 85%
4 3'-Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, diisopropylethylamine 82%

The synthesis of 5-cadCTP is essential for various biochemical and molecular biology applications, including its use in polymerase chain reactions (PCR) to generate DNA strands containing this modification.

One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. nih.gov The Ludwig-Eckstein method is a well-established one-pot, three-step procedure for the synthesis of nucleoside triphosphates. nih.gov This method involves the in-situ formation of a reactive phosphitylating agent that selectively reacts with the 5'-hydroxyl group of the nucleoside.

A general one-pot approach for the synthesis of deoxynucleoside 5'-triphosphates without the need for protecting groups on the nucleosides has also been developed. nih.gov This method relies on the in-situ generation of a phosphitylating reagent that demonstrates high regioselectivity for the 5'-hydroxyl group. nih.gov The reaction proceeds through a phosphite (B83602) triester intermediate which is subsequently oxidized and hydrolyzed to yield the 5'-triphosphate.

More specifically for 5-cadCTP, an efficient P(V)-N activation method has been reported for its direct synthesis from the corresponding phosphoropiperidate precursor. nih.gov This approach offers a direct route to the desired triphosphate.

Table 2: General Steps of the Ludwig-Eckstein One-Pot Synthesis for dNTPs

Step Reaction Description
1 Phosphitylation The 5'-hydroxyl group of the nucleoside reacts with a phosphitylating agent.
2 Pyrophosphate addition A pyrophosphate salt is added to form a diphosphate (B83284) intermediate.

The biosynthesis of 5-cadC occurs through the sequential oxidation of 5-methylcytosine (B146107), proceeding through 5-hydroxymethylcytosine (B124674) (5-hmC) and 5-formylcytosine (B1664653) (5-fC) intermediates. glenresearch.com This natural pathway has inspired chemical strategies for the synthesis of 5-cadCTP. While the direct oxidation of 5-fC to 5-cadC within an oligonucleotide has proven to be challenging, the conversion at the nucleoside or triphosphate level is a viable synthetic route. nih.gov

The synthesis of 5-cadCTP can be envisioned through the oxidation of 5-hydroxymethyl-2'-deoxycytidine-5'-triphosphate (5-hmdCTP) or 5-formyl-2'-deoxycytidine-5'-triphosphate (5-fdCTP). This approach mimics the biological pathway and provides a route to 5-cadCTP from its precursors. The choice of oxidizing agent is critical to ensure selective conversion without degrading the sensitive triphosphate moiety.

Synthesis of this compound-5'-Triphosphate (5-cadCTP)

Strategies for Site-Specific Incorporation into Oligonucleotides and DNA

The ability to incorporate 5-cadC at specific sites within a DNA sequence is crucial for studying its effect on DNA structure, protein recognition, and enzymatic processing. Solid-phase synthesis is the method of choice for this purpose.

Solid-phase oligonucleotide synthesis is an automated process that allows for the sequential addition of nucleotide building blocks to a growing DNA chain attached to a solid support. atdbio.com The use of the methyl-protected this compound phosphoramidite is compatible with the standard phosphoramidite chemistry used in automated DNA synthesizers. nih.govglenresearch.com

The synthesis cycle consists of four main steps:

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, making it available for the next coupling reaction. biotage.com

Coupling: The activated phosphoramidite of the incoming nucleotide is coupled to the free 5'-hydroxyl group. The coupling efficiency of standard phosphoramidites is typically very high, often exceeding 99%. idtdna.com For modified phosphoramidites like that of 5-cadC, the coupling time may be extended to ensure high efficiency. The efficiency of each coupling step is monitored in real-time by measuring the absorbance of the released trityl cation. biotage.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide. idtdna.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester. biotage.com

This cycle is repeated until the desired oligonucleotide sequence is assembled.

A critical aspect of synthesizing oligonucleotides containing 5-cadC is the final deprotection step. Standard deprotection with ammonium (B1175870) hydroxide (B78521) would lead to the formation of an undesired amide at the 5-carboxyl position. glenresearch.com Therefore, milder basic conditions are required to both cleave the oligonucleotide from the solid support, remove the protecting groups from the nucleobases and the phosphate backbone, and hydrolyze the methyl ester of the 5-carboxy group to the free carboxylic acid.

Table 3: Recommended Deprotection Conditions for Oligonucleotides Containing this compound

Reagent Conditions Purpose
0.4 M Sodium Hydroxide in Methanol/Water (4:1) 17 hours at room temperature Cleavage from support, removal of base and phosphate protecting groups, and hydrolysis of the methyl ester. glenresearch.com

The successful synthesis and site-specific incorporation of this compound into DNA are pivotal for advancing our understanding of its role in epigenetic regulation and DNA repair pathways.

Enzymatic Incorporation using DNA Polymerases and Terminal Deoxynucleotidyl Transferase (TdT)

The enzymatic incorporation of modified nucleotides is a cornerstone for the synthesis of functionally enhanced DNA molecules for research applications. The acceptance of this compound triphosphate (5-ca-dCTP), and its derivatives, as substrates by DNA polymerases and Terminal Deoxynucleotidyl Transferase (TdT) is crucial for their use in generating modified nucleic acids.

Substrate Specificity of Family A and B DNA Polymerases

The substrate tolerance of DNA polymerases is a key determinant in the enzymatic synthesis of modified DNA. Research into the incorporation of N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs), a class of molecules structurally related to derivatives of this compound, has shed light on the substrate specificity of various DNA polymerases. nih.govnih.gov

Family A DNA polymerases, such as Taq polymerase, the Klenow fragment (exo-), and Bsm polymerase, have demonstrated the ability to efficiently utilize dCAcylTPs as substrates. nih.govnih.gov Similarly, Family B DNA polymerases, including KOD XL and the proofreading phi29 DNA polymerase, also accept these modified nucleotides. nih.govnih.gov

A notable observation across both families of polymerases is the propensity for misincorporation opposite adenine (B156593) residues in the template strand. nih.govnih.gov While the standard Watson-Crick base pairing dictates that cytosine derivatives should pair with guanine (B1146940), a significant level of pairing between N4-acyl-cytosine and adenine has been observed with Taq, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases. nih.govnih.gov The proofreading phi29 DNA polymerase also exhibits this tendency to form CAcyl•A base pairs. nih.govnih.gov

The table below summarizes the performance of various DNA polymerases with N4-acylated deoxycytidine triphosphates.

DNA Polymerase FamilyEnzymeSubstrate AcceptanceMisincorporation (Pairing with Adenine)
Family A Taq polymeraseEfficientStrong
Klenow fragment (exo-)EfficientStrong
Bsm polymeraseEfficientStrong
Family B KOD XLEfficientStrong
phi29 DNA polymeraseEfficientProne to
Efficiency of N4-Acylated Deoxycytidine Nucleotide Incorporation

The efficiency of incorporating N4-acylated deoxycytidine nucleotides is influenced by the nature of the acyl group and the specific DNA polymerase used. Studies have shown that nucleotides with smaller acyl modifications, such as acetyl groups, are incorporated with comparable efficiency by various exonuclease-deficient DNA polymerases. nih.gov

Primer extension (PEX) experiments have revealed that all tested exo- DNA polymerases could successfully incorporate three to four consecutive N4-acyl-modified deoxycytidine nucleotides. nih.gov For some polymerases, certain N4-acylated derivatives have been shown to be as good as or even better substrates than the natural deoxycytidine triphosphate (dCTP). nih.gov

Terminal Deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, has demonstrated a remarkable ability to incorporate N4-acylated deoxycytidine nucleotides. nih.gov This enzyme can add several hundred of these modified nucleotides to the 3'-end of a DNA strand. nih.gov The efficiency of TdT-mediated tailing is dependent on the reaction conditions, with some modified nucleotides being incorporated at a significantly higher rate than their natural counterparts. nih.gov For instance, the incorporation rate for dCmAcBzTP by TdT was found to be approximately six times faster than that of dCTP. nih.gov

Derivatization for Chemical Biology Probes

The carboxyl group at the C5 position of 2'-deoxycytidine provides a reactive handle for the covalent attachment of various functional moieties, enabling the development of chemical biology probes.

Applications as Crosslinkers in Molecular Probes

The carboxylic acid functionality of this compound can be leveraged to create crosslinking agents. This is typically achieved by activating the carboxyl group, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to facilitate the formation of an amide bond with amine-containing molecules or surfaces. researchgate.netnih.gov This allows for the covalent linkage of the modified DNA to other biomolecules, which is a valuable tool in studying DNA-protein interactions and for the immobilization of DNA.

While direct photo-crosslinking applications involving this compound are not extensively documented, other modified deoxycytidine derivatives have been synthesized for use as photo-crosslinking probes. tcichemicals.com For example, 4-N-[3-(trifluoromethyl)diazirinyl]benzoyldeoxycytidine has been developed to induce crosslinking upon UV irradiation. tcichemicals.com

Development of Fluorescent or Isotopic Labels

The carboxyl group of this compound is a prime target for derivatization to introduce fluorescent or isotopic labels. Standard bioconjugation techniques can be employed to attach reporter molecules.

For the development of fluorescent labels , the carboxylic acid can be coupled to an amine-functionalized fluorophore through the formation of a stable amide bond. This reaction is typically mediated by a coupling agent. researchgate.net A variety of fluorescent dyes are commercially available with amine functionalities, making them suitable for this purpose.

For the creation of isotopic labels , stable isotopes such as 2H, 13C, or 15N can be incorporated into the this compound molecule during its chemical synthesis. x-chemrx.com Alternatively, late-stage hydrogen isotopic exchange (HIE) can be used to introduce deuterium. These isotopically labeled versions of the nucleoside can then be used as tracers in metabolic studies or for quantification by mass spectrometry.

Advanced Analytical and Detection Strategies for 5 Carboxy 2 Deoxycytidine

Mass Spectrometry-Based Quantification in Research Samples

Mass spectrometry (MS) has become the gold standard for the quantification of modified nucleosides, offering unparalleled sensitivity and specificity. Various MS-based approaches have been optimized for the detection of 5caC, overcoming the challenges posed by its low physiological concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of 5caC in digested DNA samples. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Typically, genomic DNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by chromatography and detected by the mass spectrometer. nih.gov

In LC-MS/MS analysis of 5caC, the multiple reaction monitoring (MRM) mode is frequently employed to enhance sensitivity and specificity. rsc.orgacs.org This involves selecting a specific precursor ion of 5caC and then monitoring a specific fragment ion produced upon collision-induced dissociation. This targeted approach minimizes interference from other co-eluting compounds, which is critical when analyzing complex biological samples. acs.org The low abundance of 5caC, often 40 to 1000 times less frequent than 5-hydroxymethylcytosine (B124674) (5hmC), presents a significant analytical challenge. nih.gov To address this, methods are continuously being refined to improve detection limits, with some protocols achieving limits of detection in the femtomole range. rsc.orgnih.gov

ParameterTypical Value/Condition
Instrumentation Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 272.1
Product Ion (m/z) 156.0
Limit of Detection As low as 0.14 - 10 fmol

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

For the most accurate and absolute quantification of 5caC, isotope dilution mass spectrometry (IDMS) is the method of choice. nih.govresearchgate.net This technique involves spiking a known amount of a stable isotope-labeled internal standard of 5caC into the sample prior to analysis. rsc.org The isotopically labeled standard is chemically identical to the endogenous 5caC but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous 5caC to that of the known amount of the internal standard, any variations in sample preparation, chromatographic separation, and instrument response can be corrected for, leading to highly accurate and precise quantification. rsc.org This method is considered a definitive analytical technique and is crucial for validating other quantification methods and for studies requiring precise measurement of 5caC levels. Two-dimensional ultraperformance liquid chromatography with tandem mass spectrometry (2D-UPLC-MS/MS) combined with isotope dilution has been successfully applied for the direct and accurate measurement of a range of DNA modifications, including 5caC, in complex biological matrices like tissue samples. nih.gov

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) plays a significant role in both the discovery and confirmatory analysis of modified nucleosides like 5caC. nih.govrsc.org Unlike tandem mass spectrometers that often operate at nominal mass resolution, HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements. This high mass accuracy allows for the confident identification of 5caC based on its elemental composition, reducing the ambiguity of identification. nih.gov

The initial discovery of 5fC and 5caC in mouse embryonic stem cells was enabled by LC-HRMS, providing crucial evidence for the oxidative demethylation pathway of 5mC. nih.govrsc.org In a quantitative context, HRMS can be used to differentiate 5caC from other isobaric interferences that may be present in biological samples, thus ensuring the reliability of the quantification results. The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the comprehensive analysis of the DNA modification landscape. nih.gov

Chromatographic Separation Techniques for Modified Nucleosides

Effective chromatographic separation is a prerequisite for the accurate mass spectrometric analysis of 5caC and other modified nucleosides. The goal is to resolve the different nucleosides from each other and from the much more abundant canonical nucleosides to prevent ion suppression and ensure accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used chromatographic technique for the separation of nucleosides. nih.govresearchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. The separation is based on the differential partitioning of the nucleosides between the stationary and mobile phases, with more polar compounds eluting earlier.

Various RP-HPLC methods have been developed for the separation of a wide range of nucleosides and deoxynucleosides, including 5caC. nih.gov The composition of the mobile phase, including the use of buffers and organic modifiers like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a complex mixture of nucleosides with varying polarities within a reasonable timeframe. nih.gov

ParameterTypical Condition
Column C18 reversed-phase column (e.g., Luna C18, Agilent C18)
Mobile Phase A Aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 4.0; 0.1 M trimethylammonium acetate)
Mobile Phase B Organic modifier (e.g., methanol, acetonitrile)
Elution Mode Isocratic or Gradient
Detection UV absorbance or Mass Spectrometry

Biosensor Development for Trace Detection

While mass spectrometry-based methods offer high accuracy and sensitivity, they often require sophisticated instrumentation and complex sample preparation. For rapid and point-of-care detection of 5caC, biosensor-based technologies are an emerging and promising alternative.

Recent research has focused on the development of highly sensitive electrochemical biosensors for the detection of 5caC. One such approach involves a probe-labeling strategy. nih.gov In this method, a probe molecule, Biotin (B1667282) LC-Hydrazide, is selectively introduced to the 5caC base. The labeled DNA is then immobilized on a glassy carbon electrode. The strong and specific interaction between biotin and streptavidin is then utilized by introducing streptavidin-horseradish peroxidase (SA-HRP), which catalyzes a redox reaction, generating an amplified electrical signal that is proportional to the amount of 5caC. nih.gov This method has demonstrated a remarkable detection limit as low as 7.9 pM. nih.gov

Another innovative approach is the development of a disposable electrochemical magnetic immunosensor. nih.gov This platform uses specific antibodies to recognize and enrich 5caC from a sample. Signal amplification is achieved through a series of chemical reactions, and the final detection is performed on a disposable laser-induced graphene electrode. This immunosensor has shown excellent sensitivity with a detection limit of 87.4 fM for 5caC. nih.gov These biosensor technologies hold great potential for future clinical diagnostics due to their high sensitivity, selectivity, and potential for miniaturization and automation.

Biosensor TypeRecognition ElementSignal TransductionLimit of Detection
Probe-Labeled Electrochemical Biosensor Biotin LC-Hydrazide probe, Streptavidin-HRPElectrochemical (Differential Pulse Voltammetry)7.9 pM
Electrochemical Magnetic Immunosensor Anti-5caC AntibodyElectrochemical (Differential Pulse Voltammetry) with HRP-catalyzed reaction87.4 fM

Photoelectrochemical Biosensors for DNA Carboxylation

Photoelectrochemical (PEC) biosensors have emerged as a promising platform for the sensitive and selective detection of 5caC. These sensors combine the principles of electrochemistry and photoexcitation to generate a measurable signal in the presence of the target analyte. A notable development in this area is the fabrication of an antibody-free PEC biosensor for the detection of 5-carboxy-2'-deoxycytidine-5'-triphosphate (5cadCTP), a derivative of 5caC. bham.ac.uk

One such biosensor utilizes a nanocomposite of tin(IV) sulfide (B99878) and titanium carbide (SnS2@Ti3C2) as the photoactive material. bham.ac.uk The excellent conductivity of Ti3C2 MXene and the well-matched energy bands between Ti3C2 and SnS2 result in a heterojunction with strong photoactivity, which is fundamental to achieving high detection sensitivity. bham.ac.uk This enhanced photoactivity facilitates the efficient generation of electron-hole pairs upon light irradiation, leading to a stronger photocurrent response.

Biosensor ComponentFunctionMaterial Example
Photoactive MaterialGenerates electron-hole pairs upon light excitationSnS2@Ti3C2 nanocomposite
Recognition ElementSpecifically captures the target analytePolyethyleneimine (PEI)
Signal AmplifierEnhances the photoelectrochemical signalHexaammineruthenium(III) chloride (Ru(NH3)63+)
Substrate ElectrodeProvides the surface for biosensor assemblyIndium tin oxide (ITO)

Principles of Specific Recognition and Signal Amplification

The specificity and sensitivity of PEC biosensors for 5caC are underpinned by two key principles: specific recognition of the target molecule and effective signal amplification.

Specific Recognition: In the absence of specific antibodies for 5caC, alternative recognition strategies are employed. One effective method involves the use of polyethyleneimine (PEI) as a recognition and capture reagent. bham.ac.uk The principle of this recognition lies in the covalent interaction between the amine groups (-NH2) present in 5caC and the carboxyl groups (-COOH) on the biosensor's substrate electrode, facilitated by PEI. bham.ac.uk This covalent bonding ensures a high degree of selectivity, allowing the biosensor to distinguish 5caC from its structurally similar derivatives. bham.ac.uk This high specificity is crucial for the accurate detection of 5caC in complex biological samples where other modified cytosines may be present.

Signal Amplification: To detect the low concentrations of 5caC typically found in genomic DNA, signal amplification strategies are essential. In the context of the SnS2@Ti3C2-based PEC biosensor, signal amplification is achieved through the use of Ru(NH3)63+ as a photosensitizer. bham.ac.uk The photosensitizer enhances the photocurrent response, thereby amplifying the signal generated by the presence of 5caC. This amplification allows for the detection of the analyte at very low concentrations, reaching the femtomolar range. bham.ac.uk The combination of a highly photoactive nanomaterial and a photosensitizer for signal amplification is a powerful strategy for developing ultrasensitive biosensors for rare epigenetic modifications.

Chemical Labeling and Modification-Specific Detection Methods

Beyond biosensors, chemical labeling and modification-specific detection methods offer powerful tools for identifying and sequencing 5caC. These approaches often provide single-base resolution, which is critical for understanding the functional role of this modification in specific genomic contexts.

Bisulfite-Free Detection Strategies

Traditional bisulfite sequencing, a gold standard in DNA methylation analysis, suffers from drawbacks such as DNA degradation and the inability to distinguish between different cytosine modifications. Consequently, bisulfite-free methods for the detection of 5caC are of great interest.

A novel bisulfite-free approach involves a photoredox reaction for the selective chemical conversion of 5caC. nih.gov This method utilizes an iridium photocatalyst in the presence of a thiol to achieve the reduction and decarboxylation of 5caC, converting it into a 5,6-dihydrouridine (B1360020) (DHU)-like base. nih.gov This transformation is highly selective for 5caC over other canonical and modified DNA bases. nih.gov The resulting modified base can then be identified during sequencing, allowing for the precise mapping of 5caC sites. This photochemical approach offers a mild and direct way to alter the identity of 5caC for detection without the harsh conditions of bisulfite treatment. nih.gov

Selective Chemical Conversion for Sequencing Applications

Achieving single-base resolution sequencing of 5caC is crucial for its functional characterization. One innovative method combines selective chemical labeling with bisulfite sequencing to map 5caC sites accurately. This strategy employs a chemical agent to specifically label the carboxyl group of 5caC, distinguishing it from other cytosine variants. nih.gov

The labeled 5caC is then resistant to the deamination induced by bisulfite treatment, while unmodified cytosine is converted to uracil. Consequently, during PCR and sequencing, the labeled 5caC is read as cytosine, whereas the original unmodified cytosines are read as thymine (B56734). This method has demonstrated high efficiency in labeling 5caC, with a reported efficiency of 92% based on Sanger sequencing data. nih.gov Dot blot assays have further confirmed the successful labeling of 5caC in DNA isolated from human cells. nih.gov This approach provides a robust tool for the precise, genome-wide mapping of 5caC.

Another important bisulfite-free sequencing method is TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS). TAPS involves the ten-eleven translocation (TET) enzyme-mediated oxidation of 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (5hmC) to 5caC, followed by a chemical reduction of 5caC to dihydrouracil (B119008) (DHU). nih.gov Subsequent PCR amplification converts DHU to thymine, enabling the detection of the original 5mC and 5hmC sites as a C-to-T transition. nih.gov This non-destructive method preserves DNA integrity and offers high sensitivity and specificity. nih.gov

MethodPrincipleAdvantage
Photoredox ConversionSelective photochemical reduction and decarboxylation of 5caC to a DHU-like base. nih.govBisulfite-free, mild reaction conditions. nih.gov
Selective Chemical Labeling with Bisulfite SequencingSpecific chemical labeling of the carboxyl group of 5caC, making it resistant to bisulfite-induced deamination. nih.govHigh labeling efficiency, enables single-base resolution sequencing. nih.gov
TET-assisted Pyridine Borane Sequencing (TAPS)Enzymatic oxidation of 5mC/5hmC to 5caC, followed by chemical reduction to DHU, which is read as thymine after PCR. nih.govBisulfite-free, non-destructive, high sensitivity and specificity. nih.gov

Biological Implications and Research Applications of 5 Carboxy 2 Deoxycytidine

Role in Epigenetic Control of Gene Expression in Model Systems

5-Carboxy-2'-deoxycytidine is a key component in the intricate process of epigenetic regulation. As an intermediate in the pathway that removes methyl groups from DNA, it is instrumental in resetting epigenetic marks and modulating gene expression. nih.gov The presence of 5caC at specific genomic locations can influence the transcription process directly. Research has shown that 5caC, along with 5fC, can cause RNA Polymerase II to pause and backtrack, thereby reducing the rate and fidelity of transcription. epigenie.com

While it is a transient molecule, its formation is a critical step in the active demethylation of DNA, a process particularly important in embryonic development and the brain. epigenie.com The conversion of the stable, gene-silencing 5mC mark to 5caC precedes its removal and replacement with an unmodified cytosine, effectively erasing the epigenetic signal. nih.gov There is also speculation that 5caC could function as an independent epigenetic mark by recruiting specific "reader" proteins that recognize the carboxyl group, although more research is needed to fully understand these potential interactions. epigenie.comtandfonline.com

ComponentFunction in Epigenetic RegulationReference
TET EnzymesCatalyze the oxidation of 5mC to 5hmC, 5fC, and 5caC. epigenie.comamerigoscientific.com
This compound (5caC)Acts as an intermediate in active DNA demethylation; can reduce the rate of RNA Polymerase II transcription. epigenie.comnih.gov
Thymine (B56734) DNA Glycosylase (TDG)Recognizes and excises 5caC from the DNA backbone, initiating base excision repair. tandfonline.comnih.gov
Base Excision Repair (BER)Replaces the abasic site left by TDG with an unmodified cytosine, completing the demethylation process. tandfonline.comnih.gov

Contribution to Cellular Reprogramming Mechanisms

Cellular reprogramming, the process of converting mature, specialized cells into pluripotent stem cells, requires extensive epigenetic remodeling. A key aspect of this remodeling is the erasure of somatic DNA methylation patterns. nih.gov The pathway involving 5caC is crucial for this process. Demethylation is considered an inefficient step in establishing pluripotency, and the use of chemical inhibitors of DNA methylation, such as 5-azacytidine, can significantly improve reprogramming efficiency. nih.govnih.gov

During reprogramming, the expression of TET enzymes is upregulated, leading to an increase in the levels of 5mC oxidation products, including the precursor to 5caC, 5hmC. nih.gov This TET-mediated oxidation is a vital mechanism for removing the methylation marks that maintain the somatic cell identity, thereby allowing for the reactivation of pluripotency-associated genes like OCT4 and SOX2. nih.govnih.gov The entire demethylation process, culminating in the removal of 5caC, is therefore intrinsically linked to the successful establishment of a pluripotent state. biosyn.com

Influence on the Establishment and Maintenance of Genomic Methylation Patterns

5caC plays a fundamental role in the dynamic rearrangement of DNA methylation landscapes, which is essential for normal development and cell differentiation. tandfonline.com It is a key intermediate in the active, replication-independent demethylation pathway that allows for the precise removal of 5mC at specific genomic loci. nih.gov This process is critical during embryogenesis for establishing the correct maternal and paternal genomic methylation patterns. biosyn.com

Studies have shown that 5caC transiently accumulates during the differentiation of various cell types, such as neural stem cells and during hepatic differentiation from pluripotent stem cells. tandfonline.com For instance, during hepatic specification, 5caC levels increase and peak at the stage of hepatic endoderm commitment before declining as differentiation proceeds. This transient accumulation suggests that the active demethylation pathway involving 5caC is a general mechanism used to rearrange 5mC profiles during the lineage specification of somatic cells in mammals. tandfonline.com The presence of 5caC at promoter regions of genes often corresponds with the onset of their expression during differentiation. tandfonline.com

Application as a Tool for Studying DNA Repair Pathways (e.g., Base Excision Repair)

This compound is a natural substrate for the enzyme Thymine DNA glycosylase (TDG), making it an invaluable tool for studying the Base Excision Repair (BER) pathway. tandfonline.comchinesechemsoc.org The active DNA demethylation process relies on the cell's DNA repair machinery. After TET enzymes generate 5caC, TDG recognizes it as an abnormal base and cleaves the N-glycosidic bond, creating an abasic (AP) site. chinesechemsoc.orgyoutube.com

This AP site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to complete the BER pathway, ultimately restoring a canonical cytosine. nih.govyoutube.com Because 5caC is specifically targeted by TDG, oligonucleotides containing this modification can be used as substrates in biochemical assays to investigate the kinetics and mechanisms of TDG and subsequent BER enzymes. tandfonline.comchinesechemsoc.org This allows researchers to dissect the individual steps of the repair process, identify potential inhibitors, and understand how the pathway maintains genomic integrity. Furthermore, studying how cells process 5caC helps elucidate alternative demethylation mechanisms, such as a proposed direct decarboxylation pathway that would not involve strand breaks. chinesechemsoc.org

StepEnzyme/ProcessDescriptionReference
1. Recognition and ExcisionThymine DNA Glycosylase (TDG)Recognizes 5caC and cleaves the bond between the base and the sugar backbone. chinesechemsoc.org
2. IncisionAP EndonucleaseCleaves the phosphodiester backbone at the resulting abasic (AP) site. youtube.com
3. SynthesisDNA PolymeraseInserts the correct, unmodified cytosine nucleotide. youtube.com
4. LigationDNA LigaseSeals the nick in the DNA backbone to complete the repair. youtube.com

Utility in Investigating DNA Damage and Oxidative Stress Responses

While 5caC is an enzymatically generated modification rather than a product of DNA damage, its presence in the genome can intersect with DNA damage and repair responses. nih.gov Structurally, oxidized methylcytosines can resemble damaged DNA bases, which triggers their removal by the BER pathway. researchgate.net The processing of 5caC by TDG and BER involves the creation of single-strand breaks as repair intermediates, which, if not efficiently repaired, could compromise genome integrity. chinesechemsoc.org

Interestingly, research has shown that the presence of 5caC in DNA sequences makes adjacent sites more susceptible to certain types of damage. Upon irradiation with UVB light, oligonucleotides containing 5caC show significantly higher levels of cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD) formation, a major form of DNA damage, compared to oligonucleotides with other cytosine variants. nih.gov This suggests that 5caC may alter the local DNA structure in a way that sensitizes it to UV-induced damage, making it a useful tool for investigating the interplay between epigenetic marks and DNA damage responses.

Development of Modified Oligonucleotides for Aptamer Selection and Molecular Labeling

The unique chemical properties of this compound lend themselves to the development of modified oligonucleotides for various biotechnological applications. Incorporating modified bases into synthetic DNA or RNA strands is a common strategy to enhance their structural stability and functional capabilities. biosyn.comencyclopedia.pub When 5caC is incorporated into a DNA duplex, it has been shown to increase the melting temperature (Tm) by approximately 2°C per modification, indicating enhanced thermal stability. biosyn.com

This stabilizing property is advantageous in the design of probes and other molecular tools. In the context of aptamer selection, introducing chemical modifications into the initial oligonucleotide library can increase the chemical diversity and interaction capabilities of the resulting aptamers. springernature.com While not yet widely documented specifically for 5caC, the principle of using modified nucleotides to improve aptamer characteristics like nuclease resistance and binding affinity is well-established. encyclopedia.pubnih.gov The carboxyl group on 5caC also provides a reactive handle for chemical conjugation, opening possibilities for molecular labeling and the attachment of other functional moieties.

Future Directions and Emerging Research Avenues

Elucidating Undefined Regulatory Mechanisms of 5-Carboxy-2'-deoxycytidine Metabolism

The established pathway for 5caC removal involves its recognition and excision by Thymine (B56734) DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway. nih.govnih.gov However, emerging evidence suggests that this may not be the sole mechanism for 5caC processing in the cell. A significant area of future investigation is the exploration of TDG-independent pathways for 5caC removal.

Recent studies using metabolic labeling have provided evidence for the direct decarboxylation of 5caC back to 2'-deoxycytidine (B1670253) (dC) within the genome. nih.govd-nb.info This suggests the existence of a yet-to-be-identified DNA decarboxylase. The characterization of this putative enzyme and its regulatory mechanisms is a critical goal. Understanding how the cell chooses between the TDG/BER pathway and a direct decarboxylation pathway will provide deeper insights into the dynamic regulation of DNA methylation. Factors that may influence this choice could include the genomic context of the 5caC modification, the cell type, and the developmental stage.

Furthermore, the regulation of the known enzymatic players, such as the Ten-Eleven Translocation (TET) enzymes that produce 5caC, requires further elucidation. nih.gov While the catalytic mechanism of TET enzymes is well-characterized, the cellular signals and protein-protein interactions that modulate their activity and targeting to specific genomic loci are still being actively investigated.

Exploring Broader Biological Roles Beyond Known Epigenetic Pathways

While 5caC is primarily viewed as a transient intermediate destined for removal, there is growing interest in its potential to function as a stable and functionally significant epigenetic mark in its own right. Its chemical structure, with a negatively charged carboxyl group, presents a unique feature on the DNA landscape that could be recognized by specific cellular proteins.

Future research will likely focus on identifying and characterizing "reader" proteins that specifically bind to 5caC. The discovery of such readers would strongly support the hypothesis that 5caC has signaling roles beyond simply being a substrate for DNA repair. These reader proteins could, for example, recruit chromatin-modifying complexes or influence the binding of transcription factors, thereby directly impacting gene expression. While some proteins are known to interact with 5caC, such as TDG and TET3, exploring a broader range of interacting partners is a key research avenue.

Additionally, the impact of 5caC on DNA structure and its influence on the processivity of DNA and RNA polymerases are areas that warrant further investigation. The presence of this modification could potentially act as a roadblock to these enzymes, thereby modulating DNA replication and transcription. medchemexpress.com

Advancements in High-Throughput Sequencing and Detection Technologies for this compound

The low abundance of 5caC in the genome has historically posed a significant challenge for its detection and mapping. nih.gov However, recent technological advancements are surmounting this hurdle. A major breakthrough has been the development of bisulfite-free sequencing methods, which avoid the harsh chemical treatment of traditional bisulfite sequencing that leads to DNA degradation. nih.gov

One such innovative technique is TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS). nih.govnih.govwikipedia.orgresearchgate.netspringernature.com This method utilizes the ability of TET enzymes to oxidize 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) to 5caC. Subsequently, a chemical reduction step converts 5caC to dihydrouracil (B119008) (DHU), which is then read as thymine (T) during sequencing. researchgate.net This allows for the direct and quantitative mapping of 5mC and 5hmC. Variations of this method, such as chemical-assisted pyridine borane sequencing (CAPS), enable the specific detection of 5caC itself. nih.govwikipedia.org

Future advancements in this area will likely focus on increasing the sensitivity and efficiency of these methods, particularly for single-cell applications. The ability to map 5caC at the single-cell level will be crucial for understanding its role in heterogeneous cell populations, such as in developing embryos and tumors.

TechnologyPrincipleDetected Modification(s)Key Advantage
TET-assisted pyridine borane sequencing (TAPS)TET oxidation of 5mC and 5hmC to 5caC, followed by pyridine borane reduction of 5caC to DHU (read as T).5mC and 5hmCBisulfite-free, less DNA degradation. nih.gov
Chemical-assisted pyridine borane sequencing (CAPS)Direct pyridine borane reduction of 5fC and 5caC to DHU (read as T).5fC and 5caCSpecific mapping of 5fC and 5caC. wikipedia.org
TAPSβTET oxidation of 5mC to 5caC (read as T), with protection of 5hmC from oxidation.5mC (distinguished from 5hmC)Direct and specific detection of 5mC. researchgate.net

Development of Novel Chemical and Enzymatic Tools for Manipulation and Study

To fully understand the functional consequences of 5caC, it is essential to have tools that can precisely introduce, remove, or detect this modification at specific genomic locations. The development of novel chemical and enzymatic tools is a vibrant area of research that will empower a deeper mechanistic understanding of 5caC biology.

Chemically, the synthesis of 5caC phosphoramidites has enabled the incorporation of this modified base into synthetic oligonucleotides for in vitro studies. trilinkbiotech.com Future efforts may focus on developing "caged" versions of 5caC that can be activated by light or a specific chemical trigger, allowing for precise temporal and spatial control over its presence in DNA. Additionally, the development of novel chemical probes that can selectively label 5caC in the genome will be invaluable for its visualization and enrichment. For instance, a probe-labeled electrochemical approach using Biotin (B1667282) LC-Hydrazide has been developed for the highly selective detection of 5caC. nih.gov

Enzymatically, the use of TET enzymes and TDG in vitro has been instrumental in studying the metabolism of 5caC. nih.gov The discovery and characterization of the putative DNA decarboxylase will provide another powerful enzymatic tool. Furthermore, the engineering of DNA-modifying enzymes, such as CRISPR-Cas9 fused to TET enzymes, offers the potential to target the production of 5caC to specific genomic loci in living cells. This will allow researchers to directly investigate the downstream consequences of having a 5caC mark at a particular gene promoter or enhancer.

Investigating Cross-Talk with Other Epigenetic Marks and DNA Modifications

Epigenetic regulation is a complex interplay of various modifications to DNA and histone proteins. 5caC does not exist in isolation, and its function is likely influenced by and, in turn, influences other epigenetic marks. A crucial future direction is to unravel the intricate cross-talk between 5caC and other components of the epigenome.

A key area of investigation is the relationship between 5caC and histone modifications. Histone proteins can be post-translationally modified in numerous ways, such as acetylation, methylation, and ubiquitination, which affects chromatin structure and gene expression. youtube.com It is plausible that the presence of 5caC could recruit specific histone-modifying enzymes or, conversely, that certain histone marks could favor the deposition or removal of 5caC. For example, some studies have shown that the DNA demethylating agent 5-aza-2'-deoxycytidine can lead to changes in histone H3 K9 di-methylation levels, suggesting a link between DNA modification and histone methylation. nih.gov

Moreover, the interplay between 5caC and other DNA modifications, such as 5hmC and 5-formylcytosine (B1664653) (5fC), is an important area of study. Understanding how the cell coordinates the presence and removal of these various oxidized methylcytosines will provide a more complete picture of the dynamics of DNA demethylation. The identification of reader proteins that can distinguish between these different modifications will be key to deciphering their unique and potentially overlapping functions.

Interacting Mark/FactorPotential Cross-Talk MechanismResearch Focus
Histone Modifications (e.g., H3K9me2)5caC may recruit histone-modifying enzymes, or histone marks may influence TET/TDG activity.Investigating the co-localization of 5caC and specific histone marks.
5-hydroxymethylcytosine (5hmC)5hmC is the precursor to 5caC in the TET-mediated oxidation pathway.Understanding the regulation of the conversion of 5hmC to 5caC.
5-formylcytosine (5fC)5fC is another intermediate in the TET pathway and is also a substrate for TDG.Dissecting the relative contributions of 5fC and 5caC to the demethylation process.
Reader Proteins (e.g., TET3, TDG)Specific proteins recognize and bind to 5caC, mediating its downstream effects.Identifying novel 5caC reader proteins and characterizing their functions.

Multi-Omics Integration for Comprehensive Understanding of this compound Dynamics

To gain a holistic understanding of the biological significance of 5caC, it is essential to integrate data from various "omics" platforms. A multi-omics approach, combining epigenomics with transcriptomics, proteomics, and metabolomics, will provide a systems-level view of the impact of 5caC on cellular processes.

Integrating 5caC genomic maps with transcriptomic data (RNA-seq) will allow for the correlation of 5caC presence at specific genomic regions with changes in gene expression. nih.govresearchgate.net This can help to identify genes and pathways that are potentially regulated by 5caC, either through its role in demethylation or as a stable epigenetic mark.

Metabolomic approaches can shed light on how cellular metabolic states influence the activity of the enzymes involved in 5caC metabolism, such as the TET enzymes, which are dependent on the co-factor α-ketoglutarate. This will help to connect cellular metabolism with epigenetic regulation.

The computational challenges of integrating these large and diverse datasets are significant. The development of novel bioinformatic tools and analytical strategies will be crucial for extracting meaningful biological insights from multi-omics data and for building comprehensive models of 5caC function. diva-portal.org

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